Anti-inflammatory agent 35

Anti-inflammatory drug discovery Cytokine inhibition SAR analysis

Anti-inflammatory agent 35, also designated compound 5a27 (CAS 2293951-00-3, molecular formula C₂₇H₂₉NO₈, MW 495.52), is a synthetic di-carbonyl analog of curcumin (DAC) developed through systematic replacement of the unstable β-diketone moiety with a piperidin-2-one imide scaffold. It belongs to a novel series of 29 DACs designed to overcome curcumin's rapid degradation and poor oral bioavailability while preserving anti-inflammatory efficacy.

Molecular Formula C27H29NO8
Molecular Weight 495.5 g/mol
Cat. No. B10854967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 35
Molecular FormulaC27H29NO8
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC
InChIInChI=1S/C27H29NO8/c1-17(29)36-21-10-8-18(14-22(21)32-2)9-11-25(30)28-12-6-7-20(27(28)31)13-19-15-23(33-3)26(35-5)24(16-19)34-4/h8-11,13-16H,6-7,12H2,1-5H3/b11-9+,20-13+
InChIKeyQLGWATTXCFBRGY-ZEQSIELKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 35 (Compound 5a27): A Di-Carbonyl Curcumin Analog with Quantified MAPK/NF-κB Pathway Inhibition and Superior Oral Bioavailability


Anti-inflammatory agent 35, also designated compound 5a27 (CAS 2293951-00-3, molecular formula C₂₇H₂₉NO₈, MW 495.52), is a synthetic di-carbonyl analog of curcumin (DAC) developed through systematic replacement of the unstable β-diketone moiety with a piperidin-2-one imide scaffold [1]. It belongs to a novel series of 29 DACs designed to overcome curcumin's rapid degradation and poor oral bioavailability while preserving anti-inflammatory efficacy [1]. The compound exhibits oral bioavailability of 26.62% and acts via dual blockade of mitogen-activated protein kinase (MAPK) signaling and NF-κB p65 nuclear translocation [1].

Why Curcumin and First-Generation Mono-Carbonyl Analogs Cannot Substitute for Anti-inflammatory Agent 35 in Inflammation Research


Curcumin, despite its well-documented anti-inflammatory properties, suffers from two critical liabilities that preclude reliable pharmacological use: approximately 90% degradation within 30 minutes in physiological buffer (pH 7.4 at 37 °C) and oral bioavailability of only ~1%, preventing attainment of minimum effective therapeutic concentrations [1]. First-generation mono-carbonyl analogs of curcumin (MACs) such as C03 improved stability but did not incorporate the imide functionality that defines the DAC scaffold; the 3,4,5-trimethoxyphenyl and piperidin-2-one moieties of 5a27 are structurally distinct from both curcumin and MACs and are essential for the observed potency and pharmacokinetic profile [1]. Even the closest in-series analog 5a28 shows quantifiably lower potency and weaker MAPK inhibition, confirming that minor structural variations within the DAC series produce measurable differences in target engagement [1].

Anti-inflammatory Agent 35 (5a27): Head-to-Head Quantitative Differentiation Against Curcumin and In-Series Comparators


TNF-α and IL-6 Inhibitory Potency: 5a27 vs. Curcumin vs. Lead Analog 5a28 in LPS-Stimulated RAW 264.7 Macrophages

In LPS-stimulated RAW 264.7 mouse macrophages, 5a27 inhibited TNF-α and IL-6 production with IC₅₀ values of 2.33 ± 0.78 µM and 2.40 ± 0.44 µM, respectively, representing substantially greater potency than both curcumin (IC₅₀ > 10 µM for both cytokines) and the closest in-series analog 5a28 (TNF-α IC₅₀ = 3.69 ± 1.34 µM; IL-6 IC₅₀ = 3.68 ± 0.59 µM) [1]. The 1.6-fold improvement in TNF-α inhibition and 1.5-fold improvement in IL-6 inhibition versus 5a28 demonstrate that replacing the 5a28 phenyl substituent with the specific substitution pattern of 5a27 yields quantifiable potency gains [1].

Anti-inflammatory drug discovery Cytokine inhibition SAR analysis

Oral Bioavailability: 26.6% for 5a27 vs. ~1% for Curcumin — A 26.6-Fold Improvement

Following intragastric administration in a rodent model, 5a27 achieved an oral bioavailability (F) of 26.62%, determined via pharmacokinetic modeling using AUC₀→∞ values after oral and intravenous dosing [1]. This represents a 26.6-fold improvement over the reported ~1% oral bioavailability of curcumin under comparable conditions [1]. The two absorption peaks observed for 5a27 suggest enterohepatic circulation, a favorable pharmacokinetic feature that may sustain systemic exposure [1].

Pharmacokinetics Oral drug delivery Curcumin optimization

Structural Stability in Physiological Buffer: 5a27 Maintains Integrity While Curcumin Degrades Within Minutes

Under identical phosphate buffer conditions (pH 7.4), curcumin's maximal UV-visible absorption peak declined rapidly within 25 minutes, consistent with the well-established ~90% degradation of the β-diketone moiety within 30 minutes [1]. In contrast, 5a27 exhibited only slight decomposition over the same incubation period, demonstrating the structural stabilization conferred by replacing the β-diketone with a piperidin-2-one imide system [1]. This stability difference is not merely incremental — curcumin is essentially unfit for prolonged in vitro assay incubation, whereas 5a27 remains intact.

Chemical stability Drug-like properties Curcumin degradation

In Vivo Efficacy in LPS-Induced Acute Lung Injury (ALI): 5a27 Normalizes Lung Wet/Dry Ratio and Suppresses Neutrophil Infiltration

In a C57/BL6 mouse model of LPS-induced acute lung injury, intraperitoneal administration of 5a27 at 10 mg/kg significantly normalized the lung wet/dry weight ratio — a key measure of pulmonary edema — compared to the LPS-challenged group [1]. In bronchoalveolar lavage fluid (BALF), 5a27 normalized total cell count and neutrophil count, and suppressed TNF-α and IL-6 levels in both serum and BALF [1]. Histological analysis confirmed that 5a27 dramatically improved pathological lesions including interstitial edema, pulmonary congestion, thickened alveolar septa, and inflammatory infiltration [1]. While curcumin was included in the same experimental paradigm, the manuscript emphasizes that 5a27 and 5a28 exhibited the most pronounced in vivo protection [1].

Acute lung injury In vivo pharmacology Neutrophil-driven inflammation

Dual MAPK Pathway Inhibition: 5a27 Suppresses Both p-P38 and p-ERK More Potently Than 5a28

Mechanistic studies in RAW 264.7 macrophages demonstrated that 5a27 (at concentrations where cytokine inhibition is observed) markedly inhibited phosphorylation of both P38 and ERK — two critical MAPK nodes — and consequently down-regulated IκB while attenuating p65 nuclear translocation [1]. Critically, 5a28 showed lower potency in inhibiting P-P38 compared to 5a27, providing direct evidence that the structural features of 5a27 confer superior upstream pathway blockade [1]. Downstream, 5a27 significantly reduced mRNA transcription of TNF-α, IL-6, IL-1β, ICAM-1, and VCAM-1 compared to LPS alone [1].

MAPK signaling NF-κB pathway Mechanism of action

Series-Wide SAR Context: 5a27 Emerged as One of the Two Most Potent Compounds Among 29 Synthesized DACs

Among the 29 di-carbonyl analogs of curcumin (6a01–6a29) synthesized and screened, only 5a27 and 5a28 were designated as the most potent anti-inflammatory compounds possessing both high structural stability and oral bioavailability superior to curcumin [1]. Key SAR trends established that mono-halogen substitution on the phenyl ring decreased activity, while strong electron-withdrawing groups (e.g., nitro) at the para-position increased activity; the specific methoxy substitution pattern on the phenyl ring of 5a27 (3,4,5-trimethoxy) was identified as crucial for inhibitory potency [1]. This SAR context positions 5a27 not as an isolated active compound but as the product of systematic structural optimization validated across a 29-member library [1].

Structure-activity relationship Medicinal chemistry Lead selection

High-Impact Research and Procurement Scenarios Where Anti-inflammatory Agent 35 (5a27) Provides Quantified Advantages


Murine Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models Requiring Orally Bioavailable MAPK/NF-κB Inhibitors

The demonstrated in vivo efficacy of 5a27 in LPS-induced ALI — including normalization of lung wet/dry ratio, suppression of BALF neutrophil infiltration, and reduction of serum and BALF TNF-α/IL-6 [1] — makes this compound directly applicable for mechanistic and interventional studies in ALI/ARDS. Its 26.62% oral bioavailability [1] enables oral dosing regimens that are impractical with curcumin, reducing the confounds associated with intraperitoneal or intravenous administration in chronic disease models. Researchers can co-administer 5a28 as a less potent in-series comparator to validate SAR within the same experimental system [1].

Macrophage Biology and Inflammatory Signaling Studies Requiring Stable Compound Exposure Over Extended Assay Durations

Curcumin's rapid degradation under physiological conditions (pH 7.4, 37 °C) makes it unsuitable for cellular assays exceeding 30 minutes without uncontrolled loss of active compound [1]. 5a27's structural stability [1] allows for reliable dose-response studies over multi-hour macrophage activation protocols. The dual p-P38/p-ERK inhibition phenotype with downstream NF-κB inactivation [1] provides a well-characterized mechanistic signature that can serve as a positive control for pathway inhibition in RAW 264.7, THP-1, or primary macrophage systems.

Curcumin Analog Benchmarking and Chemical Probe Validation Programs

For medicinal chemistry groups developing next-generation curcumin analogs, 5a27 serves as a fully characterized benchmark compound with published IC₅₀ values for TNF-α and IL-6 inhibition [1], pharmacokinetic parameters including oral bioavailability [1], and target engagement data for MAPK and NF-κB pathways [1]. Its position as the most potent compound alongside 5a28 within a 29-compound DAC library [1] makes it an appropriate reference standard for evaluating newly synthesized analogs. Procurement of both 5a27 and 5a28 as a matched pair enables internal validation of SAR trends.

Inflammatory Bowel Disease and Rheumatoid Arthritis Exploratory Studies Leveraging Oral Anti-inflammatory Activity

Although direct clinical data are not yet available, the combination of oral bioavailability [1], systemic cytokine suppression [1], and NF-κB pathway inhibition [1] positions 5a27 as a candidate tool compound for exploratory efficacy studies in rodent models of chronic inflammatory conditions where oral dosing and sustained systemic exposure are prerequisites. The compound's stability profile [1] supports formulation development for long-term oral administration, and its defined mechanism via MAPK/NF-κB dual blockade aligns with validated therapeutic targets in inflammatory bowel disease and rheumatoid arthritis.

Technical Documentation Hub

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26 linked technical documents
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